Cas no 68867-14-1 (2-methyl-1,3-benzothiazol-5-ol)

2-methyl-1,3-benzothiazol-5-ol structure
68867-14-1 structure
商品名:2-methyl-1,3-benzothiazol-5-ol
CAS番号:68867-14-1
MF:C8H7NOS
メガワット:165.21228
MDL:MFCD00192276
CID:499708
PubChem ID:699799

2-methyl-1,3-benzothiazol-5-ol 化学的及び物理的性質

名前と識別子

    • 2-Methylbenzo[d]thiazol-5-ol
    • 2-Methylbenzothiazol-5-ol
    • 2-Methyl-1,3-benzothiazol-5-ol
    • 2-Methyl-5-benzothiazolol
    • 5-Benzothiazolol,2-methyl-
    • C8H7NOS
    • 2-methyl-1,3-benzothiazol-5-ol(SALTDATA: FREE)
    • AKOS000813761
    • FT-0683914
    • 2-methyl-5-hydroxybenzothiazole
    • CHEMBL4534520
    • 2-methyl-benzothiazol-5-ol
    • VU0070516-2
    • 2-methyl-1,3-benzothiazole-5-ol
    • F81434
    • InChI=1/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H
    • SY065073
    • SR-01000524514-1
    • SCHEMBL282023
    • Z1203159861
    • 2-Methyl-5-benzothiazolol, 97%
    • 68867-14-1
    • 2-methyl- benzothiazol-5-ol
    • SR-01000524514
    • LS-04662
    • MFCD00192276
    • EU-0018619
    • LAKVUPMDDFICNR-UHFFFAOYSA-N
    • EN300-192518
    • F9995-0047
    • 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 1-Acetate
    • 5-Hydroxy-2-methylbenzothiazole
    • DTXSID40351427
    • 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 Acetate
    • STK396387
    • ALBB-014676
    • 5-benzothiazolol, 2-methyl-
    • 2-methyl-1,3-benzothiazol-5-ol
    • MDL: MFCD00192276
    • インチ: InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
    • InChIKey: LAKVUPMDDFICNR-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=C(SC(C)=N2)C2=C1

計算された属性

  • せいみつぶんしりょう: 165.02500
  • どういたいしつりょう: 165.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.365
  • ゆうかいてん: 193-195 °C (lit.)
  • ふってん: 313.7°C at 760 mmHg
  • フラッシュポイント: 143.5°C
  • 屈折率: 1.71
  • PSA: 61.36000
  • LogP: 2.31030

2-methyl-1,3-benzothiazol-5-ol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,2-8°C

2-methyl-1,3-benzothiazol-5-ol 税関データ

  • 税関コード:29342000

2-methyl-1,3-benzothiazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B486195-10mg
2-Methyl-1,3-benzothiazol-5-ol
68867-14-1
10mg
$ 50.00 2022-06-07
TRC
B486195-100mg
2-Methyl-1,3-benzothiazol-5-ol
68867-14-1
100mg
$ 80.00 2022-06-07
Life Chemicals
F9995-0047-1g
2-methyl-1,3-benzothiazol-5-ol
68867-14-1 95%+
1g
$32.0 2023-09-05
Enamine
EN300-192518-0.1g
2-methyl-1,3-benzothiazol-5-ol
68867-14-1 96%
0.1g
$19.0 2023-09-17
Enamine
EN300-192518-0.5g
2-methyl-1,3-benzothiazol-5-ol
68867-14-1 96%
0.5g
$19.0 2023-09-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32937-1g
2-Methylbenzothiazol-5-ol, 97%
68867-14-1 97%
1g
¥517.00 2023-02-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32937-10g
2-Methylbenzothiazol-5-ol, 97%
68867-14-1 97%
10g
¥3399.00 2023-02-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
413259-1G
2-methyl-1,3-benzothiazol-5-ol
68867-14-1 97%
1G
286.48 2021-05-17
Aaron
AR005ODH-1g
2-Methylbenzo[d]thiazol-5-ol
68867-14-1 97%
1g
$54.00 2025-01-23
Enamine
EN300-192518-10.0g
2-methyl-1,3-benzothiazol-5-ol
68867-14-1 96%
10.0g
$131.0 2023-07-09

2-methyl-1,3-benzothiazol-5-olに関する追加情報

Introduction to 2-methyl-1,3-benzothiazol-5-ol (CAS No. 68867-14-1)

2-methyl-1,3-benzothiazol-5-ol, identified by the Chemical Abstracts Service Number (CAS No.) 68867-14-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a scaffold widely recognized for its diverse biological activities and potential therapeutic applications. The structural features of 2-methyl-1,3-benzothiazol-5-ol, particularly the presence of a methyl group at the 2-position and a hydroxyl group at the 5-position of the benzothiazole ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The benzothiazole core is a prominent pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The introduction of functional groups such as hydroxyl and methyl substituents further modulates these activities, enhancing the compound's interaction with biological targets. 2-methyl-1,3-benzothiazol-5-ol has been studied for its potential role in modulating enzyme activity and inhibiting the proliferation of certain cancer cell lines. Recent research has highlighted its significance in developing novel therapeutic agents targeting specific pathological pathways.

In the context of modern drug discovery, 2-methyl-1,3-benzothiazol-5-ol has been explored as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. The hydroxyl group at the 5-position provides a reactive site for further functionalization, allowing chemists to design derivatives with improved solubility, bioavailability, and target specificity. For instance, researchers have utilized this compound to develop new analogs with potent anti-inflammatory effects by incorporating additional pharmacophores or modifying existing functional groups.

One of the most compelling aspects of 2-methyl-1,3-benzothiazol-5-ol is its role in addressing unmet medical needs. Ongoing studies have demonstrated its potential in combating drug-resistant bacterial infections by targeting bacterial enzymes essential for survival. The compound's ability to interfere with key metabolic pathways in pathogens makes it a promising candidate for developing next-generation antibiotics. Furthermore, its structural similarity to known bioactive molecules suggests that it may serve as a template for designing drugs with novel mechanisms of action.

The synthesis of 2-methyl-1,3-benzothiazol-5-ol involves multi-step organic reactions that highlight the compound's versatility as a synthetic intermediate. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for preclinical and clinical studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the benzothiazole core and introducing desired substituents. These synthetic advancements underscore the compound's importance in both academic research and industrial applications.

From a computational chemistry perspective, 2-methyl-1,3-benzothiazol-5-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding affinity and mode of action at various receptors and enzymes. These computational approaches have not only accelerated the discovery process but also helped in optimizing its pharmacokinetic properties. The integration of experimental data with computational predictions has been instrumental in refining lead compounds into viable drug candidates.

The pharmacological evaluation of 2-methyl-1,3-benzothiazol-5-ol has revealed intriguing findings that warrant further investigation. In vitro assays have demonstrated its efficacy against several disease models, including neurodegenerative disorders and chronic inflammatory conditions. The compound's ability to modulate neurotransmitter release and inhibit pro-inflammatory cytokines has opened new avenues for treating neurological diseases such as Alzheimer's and Parkinson's. Additionally, preclinical studies have shown promising results in reducing oxidative stress and protecting against cellular damage caused by free radicals.

The future prospects of 2-methyl-1,3-benzothiazol-5-ol are vast, with ongoing research aiming to expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved efficacy and safety profiles. Regulatory agencies are closely monitoring the development pipeline for this class of compounds due to their potential to address critical unmet medical needs. As our understanding of disease mechanisms evolves, so too will our ability to harness the therapeutic potential of 2-methyl-1,3-benzothiazol-5-ol.

In conclusion,2-methyl-1,3-benzothiazol-5-o,l (CAS No. 68867-,14-) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health. Its unique structural features, combined with its diverse biological activities, make it an invaluable asset in drug discovery efforts aimed at treating complex diseases. As research progresses, this compound will continue to play a pivotal role in shaping future therapeutic strategies, offering hope for patients worldwide.

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Amadis Chemical Company Limited
(CAS:68867-14-1)2-methyl-1,3-benzothiazol-5-ol
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清らかである:99%
はかる:10g
価格 ($):200.0